

physical and chemical properties of Stipuleanoside R2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stipuleanoside R2*

Cat. No.: *B2632783*

[Get Quote](#)

In-Depth Technical Guide to Stipuleanoside R2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stipuleanoside R2 is a naturally occurring oleanane-type triterpenoid saponin with significant potential in pharmacological research, particularly in the fields of inflammation and immunology. This document provides a comprehensive overview of the known physical and chemical properties of **Stipuleanoside R2**, alongside detailed experimental protocols for its analysis and evaluation of its primary biological activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.

Physicochemical Properties

Stipuleanoside R2 is a complex glycoside with a pentacyclic triterpenoid aglycone core. While extensive experimental data on all its physical properties is not readily available in the public domain, the fundamental chemical characteristics have been established.

Property	Value	Source
Chemical Name	(3 β)-28-(β -D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O- α -L-arabinofuranosyl-(1 \rightarrow 4)-O-[β -D-glucopyranosyl-(1 \rightarrow 3)]- β -D-glucopyranosiduronic acid	ChemSpider
Molecular Formula	C ₅₃ H ₈₄ O ₂₃	[1]
Molecular Weight	1089.23 g/mol	[1]
CAS Number	96627-72-4	[1]
Appearance	White powder (typical for isolated saponins)	General Knowledge
Melting Point	Not reported in available literature.	
Solubility	Poorly soluble in water. Soluble in organic solvents like methanol and DMSO. Saponins, in general, have low solubility in water and aqueous media, which can limit bioavailability.	General Knowledge

Note: The lack of publicly available experimental data for melting point and specific solubility necessitates empirical determination for specific applications.

Spectroscopic Data

The structural elucidation of **Stipuleanoside R2** has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific spectra are often found in original isolation publications, which are not always openly accessible, the key structural features can be inferred from the general characteristics of oleanane-type saponins.

Mass Spectrometry

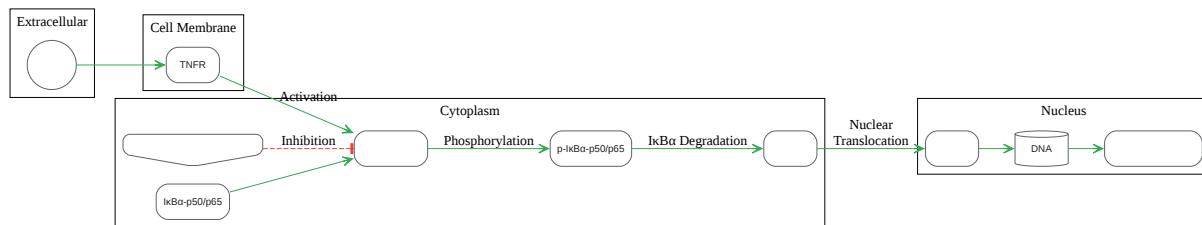
Mass spectrometry of triterpenoid saponins typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the molecular ion and fragment ions corresponding to the sequential loss of sugar moieties. The fragmentation pattern provides crucial information about the sugar sequence and the aglycone structure.

NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the complete structural assignment of complex natural products like **Stipuleanoside R2**.

- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the anomeric protons of the sugar units, typically in the δ 4.5-5.5 ppm region. The olefinic proton of the oleanane core (H-12) usually appears as a triplet around δ 5.3 ppm. Multiple overlapping signals for the sugar protons and the triterpenoid backbone would be observed in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the uronic acid and the ester group. The C-12 and C-13 of the oleanane core would resonate around δ 122 and δ 144 ppm, respectively. The anomeric carbons of the sugar units would appear in the δ 95-107 ppm region.

Biological Activity: Inhibition of NF- κ B Signaling Pathway

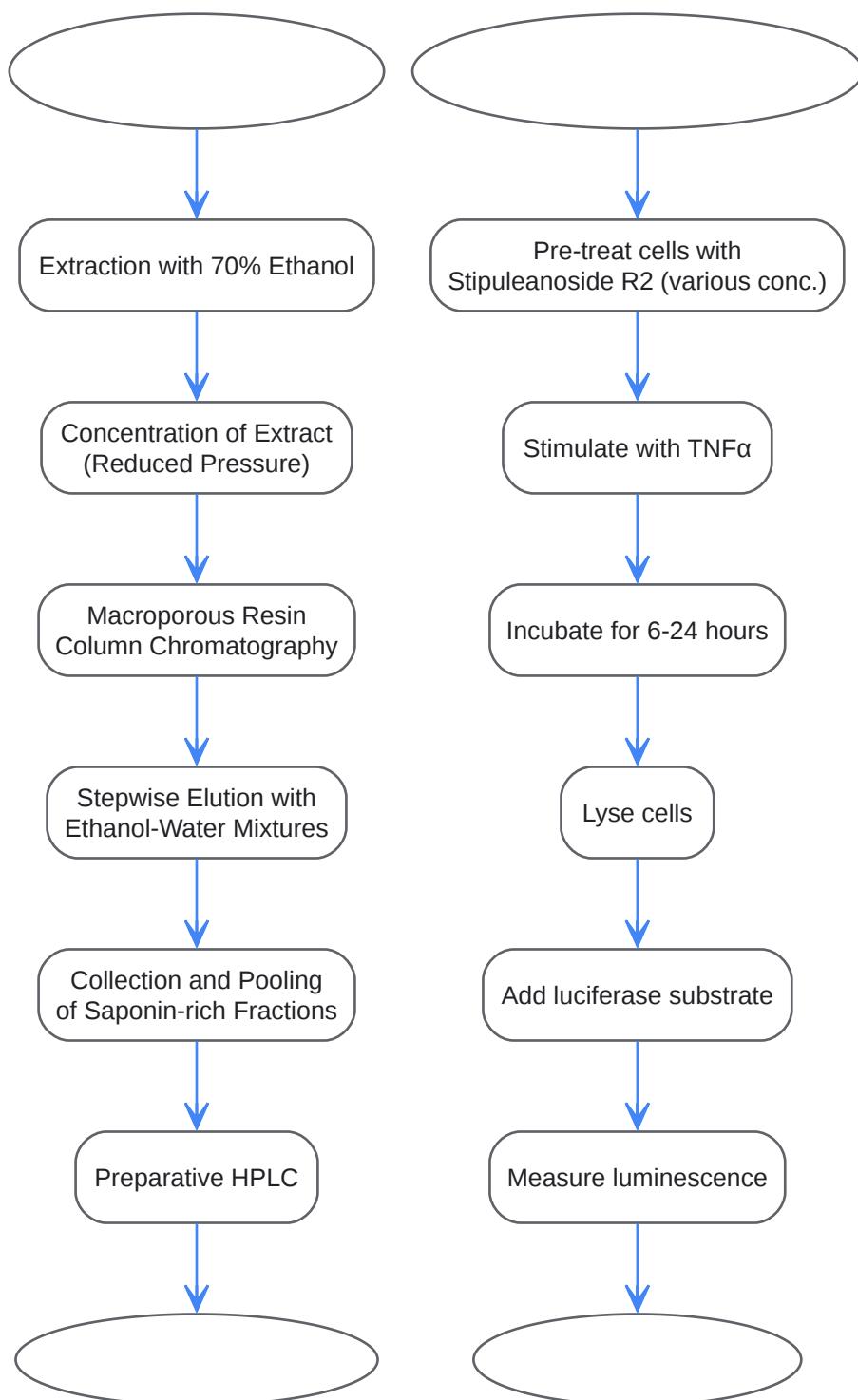

The most prominently reported biological activity of **Stipuleanoside R2** is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[2] NF- κ B is a crucial transcription factor involved in regulating the expression of numerous genes associated with inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers.

Mechanism of Action

The precise mechanism by which **Stipuleanoside R2** inhibits NF- κ B activation has not been fully elucidated. However, many triterpenoid saponins are known to interfere with upstream signaling components, such as inhibiting the I κ B kinase (IKK) complex, which is responsible for

the phosphorylation and subsequent degradation of the inhibitory protein $\text{I}\kappa\text{B}\alpha$. This prevents the nuclear translocation of the active p50/p65 NF- κB subunits.

Signaling Pathway Diagram


[Click to download full resolution via product page](#)

Caption: Proposed inhibitory action of **Stipuleanoside R2** on the NF- κB signaling pathway.

Experimental Protocols

Isolation of Stipuleanoside R2 from *Aralia elata*

The following is a generalized protocol based on methods for isolating oleanane-type saponins from plant material. Specific details may vary based on the original literature.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 96627-72-4 | Stipuleanoside R2 [phytopurify.com]
- 2. Stipuleanoside R2 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [physical and chemical properties of Stipuleanoside R2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2632783#physical-and-chemical-properties-of-stipuleanoside-r2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com